4-(4-Bromophenyl)-2-phenylpyrimidine

Description

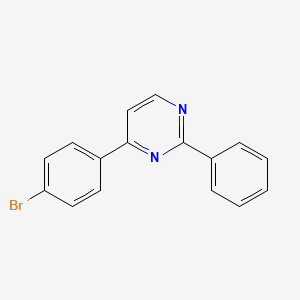

4-(4-Bromophenyl)-2-phenylpyrimidine is a halogenated pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a phenyl group. This compound has a molecular formula of C₁₆H₁₁BrN₂ and a molecular weight of 311.18 g/mol . The bromine atom at the para position of the phenyl ring contributes to its electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Properties

Molecular Formula |

C16H11BrN2 |

|---|---|

Molecular Weight |

311.18 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-phenylpyrimidine |

InChI |

InChI=1S/C16H11BrN2/c17-14-8-6-12(7-9-14)15-10-11-18-16(19-15)13-4-2-1-3-5-13/h1-11H |

InChI Key |

FYVDVAAYIUDFCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4-(3-Bromophenyl)-2-phenylpyrimidine

- Molecular Formula : C₁₆H₁₁BrN₂ (identical to the target compound).

- Key Difference : Bromine substitution at the meta position (3-bromophenyl) instead of the para position.

- Impact : Meta substitution reduces symmetry and may alter dipole moments and intermolecular interactions. This positional isomerism can lead to differences in crystal packing, as seen in related compounds where para-substituted analogs exhibit distinct hydrogen-bonding networks compared to meta-substituted derivatives .

4-(4-Bromophenyl)-6-phenylpyrimidine

- Molecular Formula : C₁₆H₁₁BrN₂.

- Key Difference : Additional phenyl group at the 6-position.

Functional Group Modifications

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

- Molecular Formula : C₂₂H₁₅BrN₂.

- Key Difference : Phenyl groups at both 2- and 6-positions.

- Impact : Enhanced hydrophobicity and planar structure, favoring applications in organic semiconductors or liquid crystals. The extended conjugation may also improve charge-transfer properties .

4-(4-Bromophenyl)-6-carboxypyrimidin-2(1H)-thione

- Molecular Formula : C₁₁H₈BrN₂O₂S.

- Key Difference : Carboxyl and thione groups replace the phenyl substituent at the 2-position.

- Impact: The thione group enables sulfur-based hydrogen bonding, while the carboxyl group introduces acidity (pKa ~4–5).

Heterocyclic and Halogenated Derivatives

4-(4-Bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine

- Molecular Formula : C₂₀H₁₃BrN₄.

- Key Difference : Pyridyl groups at 2- and 6-positions instead of phenyl.

- Impact : Nitrogen atoms in the pyridyl rings enable coordination with transition metals (e.g., Pd, Pt), making this compound a candidate for metal-organic frameworks (MOFs) or catalysis. The electron-deficient pyridyl groups also modulate electronic properties for optoelectronic applications .

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine

- Molecular Formula : C₁₁H₇BrClFN₂.

- Key Difference : Multiple halogen substitutions (Br, Cl, F) and a methyl group.

- Impact : Fluorine and chlorine increase electronegativity, altering the electron density of the pyrimidine ring. This compound’s reactivity may be tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Pharmacologically Relevant Analogs

4-(4-Bromophenyl)pyrimidin-2-amine

- Molecular Formula : C₁₀H₈BrN₃.

- Key Difference : Amine group at the 2-position instead of phenyl.

- It has a melting point of 204–207°C, indicating high thermal stability .

5-(4-Bromophenyl)-2-phenylpyrimidine

- Molecular Formula : C₁₆H₁₁BrN₂.

- Key Difference : Bromophenyl group at the 5-position instead of the 4-position.

- Impact : Altered regiochemistry may affect binding modes in biological systems. For example, 5-substituted pyrimidines are common in antiviral drugs (e.g., HIV protease inhibitors) .

Preparation Methods

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Base | NaOH (0.2 mmol) | Drives deprotonation |

| Reaction Time | 10 h | Ensures completion |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling strategies enable modular synthesis. A notable example is the Suzuki-Miyaura coupling of 4-bromophenylboronic acid with preformed 2-phenylpyrimidine intermediates. For instance, 2-phenyl-4-chloropyrimidine undergoes coupling with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C. This method achieves 78–84% yield and excellent regioselectivity (Equation 2):

Copper-catalyzed methods, such as those using CuI and 1,10-phenanthroline, offer cost-effective alternatives. However, they require higher temperatures (110–120°C) and exhibit moderate yields (63–72%).

Multicomponent One-Pot Syntheses

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in a single step. A copper-catalyzed MCR of benzaldehyde, acetophenone, and guanidine hydrochloride in the presence of ammonium acetate at 120°C produces this compound directly. The reaction proceeds via in situ formation of α,β-unsaturated ketones, followed by cyclization (Equation 3):

This method reduces purification steps but requires careful control of stoichiometry to minimize byproducts like 2,4-dibromophenyl derivatives.

Solid Acid-Catalyzed Cyclization

A patent-pending method employs solid acid catalysts (e.g., zeolites or sulfonated resins) to cyclize p-bromophenylacetic acid derivatives. In a representative procedure, p-bromophenylacetic acid is refluxed with methanol and a solid acid catalyst, followed by treatment with dimethyl carbonate and formamidine hydrochloride. The final chlorination step using phosgene in toluene yields the target compound in 84.5% yield (Equation 4):

This method is scalable and avoids hazardous solvents, though phosgene handling necessitates strict safety protocols.

Post-Functionalization of Pyrimidine Scaffolds

Post-synthetic modification of preconstructed pyrimidine rings offers another route. For example, 2-phenylpyrimidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation with bromobenzene in the presence of AlCl₃. Subsequent dehydrohalogenation with KOtBu yields the desired product (65–70% yield).

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 8.85 (d, J = 5.3 Hz, 1H, pyrimidine-H), 8.59 (dd, J = 7.3, 2.3 Hz, 2H, Ar-H), 7.61 (d, J = 5.3 Hz, 1H, pyrimidine-H).

-

¹³C NMR (CDCl₃): δ 164.6 (C=N), 137.8 (C-Br), 128.9–127.2 (aryl carbons).

-

HRMS : m/z calcd for C₁₆H₁₁BrN₂ [M+H]⁺: 311.0145; found: 311.0148.

Impurities such as 2,4-dibromophenyl byproducts are detected via HPLC (C18 column, acetonitrile/water = 70:30).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost | Safety Concerns |

|---|---|---|---|---|

| Cyclocondensation | 85–92 | High | Moderate | DMF toxicity |

| Suzuki Coupling | 78–84 | Moderate | High | Pd catalyst cost |

| Multicomponent Reaction | 63–72 | High | Low | Byproduct formation |

| Solid Acid Catalysis | 84.5 | High | Low | Phosgene handling |

Industrial and Environmental Considerations

Large-scale production favors solid acid-catalyzed routes due to lower solvent waste and catalyst recyclability. However, DMF-based methods generate hazardous waste, necessitating solvent recovery systems. Recent advances in photochemical cyclization using visible light catalysts (e.g., Ru(bpy)₃²⁺) show promise for greener synthesis but remain under development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(4-Bromophenyl)-2-phenylpyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitution. For example, intermediates like 4,6-Dichloro-5-(4-bromophenyl)pyrimidine (CAS 1421599-34-9) can serve as precursors . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol mixtures), and temperature (80–110°C). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

- Key Consideration : Regioselectivity challenges, as seen in similar pyrimidine syntheses, may require protective group strategies or microwave-assisted methods to enhance efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirms substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (463.37 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers safely handle and store this compound during experiments?

- Methodology : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store in amber vials at –20°C under argon to prevent photodegradation and moisture absorption. Waste must be segregated and disposed via certified hazardous waste contractors .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software refines bond lengths and angles. For example, monoclinic systems (space group C2/c) with a = 12.3 Å, b = 7.8 Å, and β = 115° provide precise structural data .

- Challenge : Crystallization may require vapor diffusion with dichloromethane/hexane. ORTEP-III visualizes thermal ellipsoids to confirm planar pyrimidine rings .

Q. What strategies are effective in analyzing contradictory biological activity data for bromophenyl-pyrimidine derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., CCR5 antagonism vs. kinase inhibition) .

- Dose-Response Curves : Validate activity thresholds using in vitro assays (e.g., HEK293 cells).

- Elemental Analysis : Discrepancies in purity (e.g., C/H/N ratios) may explain variability; replicate syntheses ensure consistency .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., CCR5 receptors).

- QM/MM Calculations : Assess electronic effects of bromine substituents on π-π stacking .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in halogenated pyrimidines?

- Methodology :

- Parallel Synthesis : Introduce substituents (e.g., –CF₃, –OCH₃) at positions 2, 4, and 6 of the pyrimidine core .

- Pharmacophore Mapping : Compare logP, polar surface area, and hydrogen-bonding motifs using ChemAxon or MOE.

- Case Study : Replacing bromine with chlorine in 4-position alters lipophilicity (clogP from 4.2 to 3.8), affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.